molecular formula C13H9ClF3N B1380125 4-chloro-2-[4-(trifluoromethyl)phenyl]aniline CAS No. 1261593-31-0

4-chloro-2-[4-(trifluoromethyl)phenyl]aniline

Cat. No.: B1380125
CAS No.: 1261593-31-0
M. Wt: 271.66 g/mol
InChI Key: FJTDPAGDBFPWNU-UHFFFAOYSA-N
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Description

5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound that features a biphenyl structure with a chlorine atom at the 5-position, a trifluoromethyl group at the 4’-position, and an amine group at the 2-position

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-[4-(Trifluoromethyl)Phenyl]Aniline is the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).

Mode of Action

The compound interacts with its target, the mitochondrial complex III, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cells.

Biochemical Pathways

The affected pathway is the electron transport chain within the mitochondria . The downstream effects of the disruption of this pathway include a decrease in ATP production, which can lead to cell death due to lack of energy. Additionally, the disruption of the electron transport chain can lead to the production of reactive oxygen species, which can cause further damage to the cell.

Result of Action

The result of the action of this compound is a decrease in ATP production due to the inhibition of the mitochondrial complex III . This can lead to cell death due to energy deprivation. Additionally, the disruption of the electron transport chain can lead to oxidative stress due to the production of reactive oxygen species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Chlorine and Trifluoromethyl Groups: The chlorine and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of 5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted biphenyl derivatives.

Scientific Research Applications

5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Trifluoromethyl-[1,1’-biphenyl]-2-amine
  • 5-Chloro-[1,1’-biphenyl]-2-amine
  • 4’-Chloro-4-(trifluoromethyl)-[1,1’-biphenyl]-2-amine

Uniqueness

5-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-[4-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-10-5-6-12(18)11(7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTDPAGDBFPWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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